molecular formula C20H17N7 B1262892 PF 04254644

PF 04254644

Cat. No.: B1262892
M. Wt: 355.4 g/mol
InChI Key: VQYHPUHKYSSEOB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PFE-PKIS 39 is a protein kinase inhibitor that has been studied for its potential therapeutic applications. Protein kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This modification can affect the activity, location, and function of the target proteins, making kinase inhibitors valuable in treating diseases where kinase activity is dysregulated, such as cancer .

Preparation Methods

The synthesis of PFE-PKIS 39 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions in larger reactors, ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

PFE-PKIS 39 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of PFE-PKIS 39, while substitution reactions may result in the replacement of certain functional groups with others .

Scientific Research Applications

PFE-PKIS 39 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study kinase activity and to develop new kinase inhibitors. In biology, it helps researchers understand the role of kinases in cellular processes and disease mechanisms. In medicine, PFE-PKIS 39 is investigated for its potential to treat diseases such as cancer by inhibiting specific kinases involved in disease progression. In industry, it may be used in the development of new therapeutic agents and in drug discovery programs .

Mechanism of Action

The mechanism of action of PFE-PKIS 39 involves its binding to the active site of specific protein kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, which can disrupt various cellular signaling pathways. The molecular targets of PFE-PKIS 39 include kinases that are involved in cell growth, proliferation, and survival. By inhibiting these kinases, PFE-PKIS 39 can potentially halt the progression of diseases characterized by abnormal kinase activity .

Comparison with Similar Compounds

PFE-PKIS 39 can be compared with other protein kinase inhibitors to highlight its uniqueness. Similar compounds include other kinase inhibitors that target the same or different kinases. For example, compounds such as imatinib and dasatinib are also kinase inhibitors but may target different kinases or have different binding affinities and selectivities. The uniqueness of PFE-PKIS 39 lies in its specific kinase targets and its potential therapeutic applications .

Properties

Molecular Formula

C20H17N7

Molecular Weight

355.4 g/mol

IUPAC Name

6-[(1S)-1-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]quinoline

InChI

InChI=1S/C20H17N7/c1-13(14-5-6-17-15(10-14)4-3-9-21-17)20-24-23-19-8-7-18(25-27(19)20)16-11-22-26(2)12-16/h3-13H,1-2H3/t13-/m0/s1

InChI Key

VQYHPUHKYSSEOB-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C

Synonyms

6-(S)-1-(-(6-(1 methyl-1H-pyroazol-4-yl)-(1,2,4)triazolo(4,3-b) pyridazin-3-yl-ethyl)quinoline)
PF-04254644

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.